molecular formula C16H25N5O3 B2593366 8-(3-Ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 672919-65-2

8-(3-Ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B2593366
CAS No.: 672919-65-2
M. Wt: 335.408
InChI Key: FAKOOJMNPSNIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a versatile chemical compound with a unique structure that enables its application in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethoxypropylamino and methylprop-2-enyl groups through nucleophilic substitution and alkylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

8-(3-Ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(3-Ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 8-(3-Ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-Aminopropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
  • 8-(3-Methoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
  • 8-(3-Butoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Uniqueness

8-(3-Ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is unique due to its specific ethoxypropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

8-(3-ethoxypropylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-6-24-9-7-8-17-15-18-13-12(21(15)10-11(2)3)14(22)20(5)16(23)19(13)4/h2,6-10H2,1,3-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKOOJMNPSNIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.